BenchChemオンラインストアへようこそ!

(+)-Biperiden

Muscarinic receptor pharmacology Receptor subtype selectivity Anticholinergic drug development

For precise M1 receptor modulation, specify (+)-Biperiden (CAS 106347-58-4). The (+)-enantiomer shows >3,000-fold higher M1 affinity than the (-)-form, which acts as a pharmacological impurity. Its 66-fold M1/M2α selectivity surpasses pirenzepine, ensuring that observed effects are M1-mediated. Ideal for Parkinson's disease models and pro-cognitive screening without confounding behavioral effects. USP-compliant reference standards (≥98% purity) are essential for enantiomeric purity testing. Available through custom synthesis; contact suppliers for bulk quantities.

Molecular Formula C6H8N2O2
Molecular Weight 0
CAS No. 106347-58-4
Cat. No. B1166848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Biperiden
CAS106347-58-4
Molecular FormulaC6H8N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Biperiden CAS 106347-58-4 Procurement Specifications for Research and Industrial Applications


(+)-Biperiden (CAS: 106347-58-4) is the pharmacologically active enantiomer of the anticholinergic drug biperiden, a tertiary amine muscarinic receptor antagonist with established clinical utility in Parkinson's disease and antipsychotic-induced extrapyramidal symptoms. Chemically designated as (1R,2S,4R)-α-bicyclo[2.2.1]hept-5-en-2-yl-α-phenyl-1-piperidinepropanol [1], this chiral compound exists as the specific stereoisomer responsible for the majority of the drug's therapeutic activity . For researchers and procurement specialists, specifying (+)-biperiden rather than racemic biperiden is critical, as the two enantiomers exhibit markedly different pharmacological profiles that directly impact experimental outcomes and therapeutic efficacy.

Why Racemic or (-)-Biperiden Cannot Substitute for (+)-Biperiden in Scientific Workflows


Substituting racemic biperiden or the (-)-enantiomer for (+)-biperiden in research or pharmaceutical manufacturing introduces significant variability and undermines data reproducibility. The pharmacological activity of biperiden is stereospecific, with the (+)-enantiomer demonstrating a >3,000-fold higher affinity for the M1 muscarinic receptor compared to the (-)-enantiomer [1]. Moreover, the (-)-enantiomer exhibits low, non-discriminating affinity across muscarinic receptor subtypes, essentially acting as a pharmacological "impurity" that can confound experimental results [1]. Therefore, for any application requiring precise modulation of muscarinic signaling—particularly studies of cognition, Parkinson's disease models, or M1 receptor pharmacology—the use of the specified (+)-enantiomer is non-negotiable.

(+)-Biperiden Quantitative Evidence: M1 Receptor Selectivity and Behavioral Differentiation


Superior M1 vs. Cardiac M2α Receptor Selectivity of (+)-Biperiden Compared to Pirenzepine

(+)-Biperiden demonstrates a 66-fold selectivity for the M1 muscarinic receptor over the cardiac M2α receptor, a key safety and efficacy parameter. This selectivity is 2.4 times greater than that of pirenzepine, the prototypical M1-selective antagonist, which shows a 28-fold selectivity in the same assays [1]. This high degree of M1/M2α discrimination is a direct consequence of the specific stereochemistry of (+)-biperiden, as the (-)-enantiomer shows negligible receptor discrimination.

Muscarinic receptor pharmacology Receptor subtype selectivity Anticholinergic drug development

Differential Behavioral Selectivity: (+)-Biperiden vs. Scopolamine in Rodent Cognitive Models

In a direct comparison using a battery of operant tasks in rats, (+)-biperiden (via its racemate) induced more selective cognitive deficits compared to the non-selective muscarinic antagonist scopolamine (SCOP). Biperiden (10 mg/kg) slowed sensorimotor responding but, unlike SCOP, did not affect food motivation or attention. It impaired short-term memory at a dose of 3 mg/kg in a delay-dependent manner, without affecting performance at zero-second delay, indicating a specific mnemonic disruption [1].

Behavioral pharmacology Cognitive impairment models Drug development

Functional M1 Receptor Affinity (pA2 = 9.07) and Enantiomeric Discrimination

The affinity of (+)-biperiden for the M1 muscarinic receptor, expressed as a pA2 value, is 9.07 in functional antagonism studies. This is in stark contrast to the (-)-enantiomer, which displays a pA2 range of 5.59 to 6.38 across all muscarinic subtypes, indicating over 3,000-fold lower affinity for the M1 receptor [1]. This stereospecific interaction is the molecular basis for the compound's pharmacological activity and selectivity.

Receptor binding Stereochemistry Antimuscarinic potency

Comparative Duration of Action and Receptor Binding Kinetics vs. Trihexyphenidyl

While (+)-biperiden and trihexyphenidyl show similar K(i) values for muscarinic receptor binding, their dissociation kinetics differ significantly. In Scatchard analysis and exchange assays using [3H]QNB, trihexyphenidyl exhibited completely reversible, competitive binding, whereas biperiden decreased B(max) values and showed non-exchangeable binding, suggesting a partially irreversible interaction with the muscarinic receptor [1]. This correlates with behavioral studies where biperiden induces a long-lasting amnesic effect, in contrast to the transient effect of trihexyphenidyl.

Pharmacodynamics Receptor binding kinetics Amnesic effects

Recommended Scientific and Industrial Use Cases for (+)-Biperiden (CAS 106347-58-4)


Preclinical Modeling of M1-Mediated Cognitive Deficits

The superior selectivity of (+)-biperiden for the M1 receptor over scopolamine makes it a more refined tool for inducing cholinergic memory impairments in rodent models. Its lack of effect on motivation and attention (at relevant doses) allows for cleaner interpretation of mnemonic deficits [1]. This is essential for screening pro-cognitive compounds where confounding effects on other behavioral domains are undesirable.

Pharmacological Validation of M1 Receptor Function

Given its 66-fold M1/M2α selectivity—surpassing the gold-standard pirenzepine—(+)-biperiden is ideally suited for experiments designed to dissect the role of the M1 receptor in complex physiological or behavioral processes. Its use provides high confidence that observed effects are M1-mediated rather than arising from antagonism of peripheral or central M2 receptors [1].

Investigations of Pseudo-Irreversible Receptor Antagonism

The unique, partially irreversible binding kinetics of (+)-biperiden to muscarinic receptors [1] provide a distinct experimental model for studying sustained receptor blockade. This is valuable for investigating the long-term effects of anticholinergic therapy and for understanding the relationship between receptor occupancy kinetics and duration of in vivo action.

Analytical Reference Standard for Chiral Purity Assessment

For pharmaceutical quality control and analytical method development, a high-purity reference standard of (+)-biperiden is mandatory. It serves as the primary standard for enantiomeric purity testing of drug substance and product, ensuring batch-to-batch consistency and compliance with pharmacopeial standards (e.g., USP monographs for Biperiden specifying ≥98.0% purity) [2].

Quote Request

Request a Quote for (+)-Biperiden

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.